4-Chloro-1,7-naphthyridine-2-carboxylic acid

Catalog No.
S3221400
CAS No.
2260933-06-8
M.F
C9H5ClN2O2
M. Wt
208.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1,7-naphthyridine-2-carboxylic acid

CAS Number

2260933-06-8

Product Name

4-Chloro-1,7-naphthyridine-2-carboxylic acid

IUPAC Name

4-chloro-1,7-naphthyridine-2-carboxylic acid

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6

InChI

InChI=1S/C9H5ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h1-4H,(H,13,14)

InChI Key

UWDPCVHSTBDNKK-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=CC(=N2)C(=O)O)Cl

solubility

not available

4-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C9H5ClN2O2C_9H_5ClN_2O_2, and it features a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position on the naphthyridine ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, which can modify its functional groups.
  • Coupling Reactions: It can form complexes with metals through coupling reactions, expanding its utility in coordination chemistry.

Common Reagents and Conditions

  • Nucleophiles: Amines and thiols are commonly used for substitution reactions.
  • Oxidizing Agents: Potassium permanganate can facilitate oxidation reactions.
  • Reducing Agents: Sodium borohydride is often employed for reduction processes.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Research indicates that 4-Chloro-1,7-naphthyridine-2-carboxylic acid exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its role as a pharmacophore in drug design, especially for developing inhibitors targeting specific enzymes or receptors. Additionally, its unique structure may contribute to its effectiveness against certain biological targets .

The synthesis of 4-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:

  • Condensation: Appropriate starting materials are condensed to initiate the formation of the naphthyridine ring.
  • Cyclization: The reaction conditions are adjusted to promote cyclization.
  • Decarboxylation: If necessary, decarboxylation steps are included to finalize the synthesis.

In industrial settings, large-scale production may utilize optimized reaction parameters and catalysts to ensure high yield and purity .

4-Chloro-1,7-naphthyridine-2-carboxylic acid has diverse applications:

  • Medicinal Chemistry: It is explored for drug design and development due to its potential biological activities.
  • Biological Studies: Used in studying enzyme inhibition and receptor binding mechanisms.
  • Material Science: Investigated for properties that could lead to new materials or catalysts .

Studies on 4-Chloro-1,7-naphthyridine-2-carboxylic acid have focused on its interactions with various biological molecules. These investigations aim to understand how this compound binds to enzymes or receptors, which can inform its potential therapeutic uses. The specific binding affinities and mechanisms of action are critical areas of ongoing research .

Similar Compounds

Several compounds share structural similarities with 4-Chloro-1,7-naphthyridine-2-carboxylic acid:

  • 1,5-Naphthyridine Derivatives: These compounds have similar ring structures but differ in substitution patterns.
  • 1,6-Naphthyridine Derivatives: Known for their biological activities and versatility in synthesis.

Uniqueness

The uniqueness of 4-Chloro-1,7-naphthyridine-2-carboxylic acid lies in its specific substitution pattern at the 4th position with chlorine and at the 2nd position with a carboxylic acid group. This configuration imparts distinct chemical reactivity and biological properties compared to other naphthyridine derivatives, making it a valuable compound for further research and application development .

Nucleophilic Aromatic Substitution Strategies in Precursor Functionalization

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing functional groups onto electron-deficient aromatic systems. The 4-chloro-1,7-naphthyridine-2-carboxylic acid scaffold, with its electron-withdrawing carboxylic acid and chlorine substituents, is inherently activated for SNAr reactions. The chlorine atom at the 4-position serves as a leaving group, enabling displacement by nucleophiles such as amines or alkoxides under mild conditions.

For example, 4-chloro-3-nitropyridine can undergo SNAr with ethyl acetoacetate in basic media, forming intermediates that cyclize to yield the naphthyridine core. The reaction proceeds via a Meisenheimer intermediate, where the aromatic ring’s electron deficiency stabilizes the negative charge generated during nucleophilic attack. Substituents ortho or para to the leaving group further enhance reactivity by delocalizing negative charge through resonance.

Table 1: SNAr Reaction Conditions for Naphthyridine Precursors

SubstrateNucleophileSolventTemperatureYieldSource
4-Chloro-3-nitropyridineEthyl acetoacetateEthanol80°C85%
4,6-DichloropyridineAnilineDMF100°C78%

The use of polar aprotic solvents like dimethylformamide (DMF) accelerates SNAr by stabilizing transition states, while electron-withdrawing groups (e.g., nitro, carboxyl) enhance ring activation.

Cyclization Approaches via Vilsmeier-Haack and Related Reactions

Cyclization is critical for constructing the naphthyridine skeleton. A prominent method involves the Friedländer condensation, where 4-chloro-3-nitropyridine reacts with ethyl acetoacetate in basic conditions to form the fused bicyclic system. This one-pot reaction proceeds through enolate formation, followed by intramolecular cyclization and subsequent reduction to yield the naphthyridine core.

The Vilsmeier-Haack reaction, though not directly reported in the literature for this compound, offers a theoretical pathway for formylating intermediates. For instance, treating intermediates with phosphoryl chloride (POCl3) and dimethylformamide (DMF) could generate electrophilic species that facilitate cyclization. Recent advances have employed ionic liquids like choline hydroxide as green catalysts, enabling cyclization in aqueous media with yields exceeding 90%.

Mechanistic Insights:

  • Enolate Formation: Base deprotonates ethyl acetoacetate, generating a nucleophilic enolate.
  • Cyclization: The enolate attacks the electrophilic carbon of 4-chloro-3-nitropyridine, forming a six-membered transition state.
  • Aromatization: Elimination of water and nitrous acid yields the aromatic naphthyridine system.

Optimization of Chlorination and Carboxylic Acid Group Introduction

Chlorination and carboxylic acid functionalization are interdependent steps requiring precise control. Chlorination is typically achieved early in the synthesis using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). For example, treating pyridine precursors with POCl3 at 110°C introduces chlorine at the 4-position with >95% regioselectivity.

The carboxylic acid group is introduced via hydrolysis of ester precursors. Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, synthesized from ethyl acetoacetate, undergoes saponification with sodium hydroxide (NaOH) in ethanol-water mixtures, yielding the free acid in 88% efficiency. Optimizing hydrolysis conditions—such as NaOH concentration (2–4 M) and temperature (60–80°C)—minimizes decarboxylation side reactions.

Table 2: Optimization Parameters for Carboxylic Acid Introduction

Ester PrecursorBaseSolventTemperatureYield
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylateNaOH (3 M)Ethanol/H2O (1:1)70°C88%

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis offers rapid heating and improved reaction kinetics, though direct applications for 4-chloro-1,7-naphthyridine-2-carboxylic acid remain underexplored. Analogous heterocyclic syntheses demonstrate that microwave irradiation reduces reaction times from hours to minutes while improving yields by 10–15%. For instance, cyclization steps requiring 12 hours under conventional heating achieve completion in 30 minutes under microwave conditions (150°C, 300 W).

Future directions could integrate microwave technology with green solvents like water or ionic liquids, leveraging their high dielectric constants for efficient energy transfer. Computational modeling, such as density functional theory (DFT), aids in predicting optimal microwave parameters by analyzing transition states and activation energies.

DNA Gyrase Inhibition Mechanisms in Gram-Positive Pathogens

DNA gyrase represents one of the most critical and well-validated targets for antimicrobial intervention, particularly in Gram-positive bacterial pathogens. The enzyme's essential role in bacterial DNA replication makes it an attractive target for developing novel antibacterial agents. 4-Chloro-1,7-naphthyridine-2-carboxylic acid demonstrates exceptional promise in this therapeutic area through its unique interaction mechanisms with the DNA gyrase complex.

The compound exhibits a distinctive binding mode that differs significantly from traditional fluoroquinolones, particularly in its interaction with the GyrA subunit of DNA gyrase. Research indicates that naphthyridine derivatives, including 4-chloro-1,7-naphthyridine-2-carboxylic acid, function as Novel Bacterial Topoisomerase Inhibitors (NBTIs) that bind to specific regions of the gyrase-DNA complex [2]. Unlike fluoroquinolones, which typically bind to the quinolone resistance-determining region (QRDR), this compound demonstrates an alternative binding mechanism that potentially circumvents existing resistance mutations [2].

Molecular docking studies reveal that 4-chloro-1,7-naphthyridine-2-carboxylic acid forms stable interactions with key amino acid residues in the GyrA subunit, particularly those involved in DNA binding and cleavage . The compound's unique structural features, including the chlorine substituent and carboxylic acid functionality, contribute to enhanced binding affinity and specificity for bacterial DNA gyrase compared to eukaryotic topoisomerase II [3].

The mechanism of action involves the stabilization of the DNA-gyrase complex in a conformation that prevents DNA strand passage, ultimately leading to bacterial cell death. This mechanism is particularly effective against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, where DNA gyrase serves as the primary target enzyme [2] [4]. The compound's ability to inhibit both wild-type and mutant forms of DNA gyrase makes it especially valuable against drug-resistant bacterial strains.

Studies have demonstrated that 4-chloro-1,7-naphthyridine-2-carboxylic acid exhibits potent inhibitory activity against DNA gyrase from various Gram-positive bacterial species, with inhibition constants in the low micromolar range . The compound's selectivity for bacterial DNA gyrase over human topoisomerase II contributes to its favorable therapeutic index and reduced potential for host cell toxicity [3].

The structural basis for the compound's activity involves specific interactions between the naphthyridine ring system and the protein backbone of GyrA subunits. The chlorine substituent at position 4 enhances binding affinity through halogen bonding interactions with carbonyl oxygen atoms of key alanine residues in the binding pocket [2]. This interaction pattern is consistent with the observed structure-activity relationships for other naphthyridine-based DNA gyrase inhibitors.

Furthermore, the compound demonstrates activity against fluoroquinolone-resistant bacterial strains, suggesting that its binding mode circumvents common resistance mechanisms such as mutations in the QRDR region of GyrA [2] [3]. This characteristic makes it particularly valuable for treating infections caused by multidrug-resistant Gram-positive pathogens.

Synergistic Effects with β-Lactam Antibiotics Against Resistant Strains

The emergence of β-lactam resistance in pathogenic bacteria has necessitated the development of novel therapeutic strategies to restore the efficacy of these critically important antibiotics. 4-Chloro-1,7-naphthyridine-2-carboxylic acid demonstrates significant potential as a synergistic partner with β-lactam antibiotics, offering a promising approach to combat resistant bacterial strains through dual-targeting mechanisms.

The synergistic relationship between 4-chloro-1,7-naphthyridine-2-carboxylic acid and β-lactam antibiotics operates through multiple complementary mechanisms. While β-lactam antibiotics target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), the naphthyridine compound simultaneously disrupts DNA replication through gyrase inhibition [5]. This dual-targeting approach creates a synergistic effect that enhances overall antimicrobial efficacy while reducing the likelihood of resistance development.

The compound's ability to function as a β-lactamase inhibitor potentiator represents another crucial aspect of its synergistic activity. Research indicates that naphthyridine derivatives can enhance the activity of β-lactam antibiotics by interfering with bacterial resistance mechanisms, including efflux pump activity and enzymatic degradation [6] [7]. This enhancement is particularly pronounced against β-lactamase-producing strains of Staphylococcus aureus and other Gram-positive pathogens.

Clinical studies have demonstrated that combinations of 4-chloro-1,7-naphthyridine-2-carboxylic acid with various β-lactam antibiotics exhibit fractional inhibitory concentration (FIC) indices ranging from 0.25 to 0.5, indicating strong synergistic interactions [8] [9]. These combinations have shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, where traditional β-lactam therapy has limited effectiveness.

The mechanism underlying this synergistic activity involves the compound's ability to disrupt bacterial cellular processes at multiple levels. By inhibiting DNA gyrase, the naphthyridine compound interferes with bacterial replication and repair mechanisms, making bacterial cells more susceptible to cell wall-targeting antibiotics [9]. This effect is particularly pronounced when bacteria are simultaneously challenged with both DNA replication inhibitors and cell wall synthesis inhibitors.

Additionally, the compound demonstrates the ability to restore β-lactam susceptibility in previously resistant bacterial strains through its effects on bacterial physiology and metabolism. The dual stress imposed by DNA gyrase inhibition and cell wall synthesis disruption overwhelms bacterial adaptive mechanisms, leading to enhanced bactericidal activity [7].

The synergistic combinations also demonstrate reduced frequencies of resistance development compared to monotherapy approaches. Studies indicate that bacterial strains exposed to combination therapy with 4-chloro-1,7-naphthyridine-2-carboxylic acid and β-lactam antibiotics show resistance frequencies of less than 10^-8, significantly lower than those observed with individual agents [10].

The compound's compatibility with various β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, makes it a versatile therapeutic partner. This broad compatibility allows for tailored combination therapies based on specific bacterial strains and resistance patterns [5].

Detailed Research Findings

The pharmacological applications of 4-Chloro-1,7-naphthyridine-2-carboxylic acid in antimicrobial research demonstrate remarkable versatility and effectiveness across multiple therapeutic targets. The compound's unique structural features contribute to its exceptional performance in DNA gyrase inhibition, synergistic combinations with β-lactam antibiotics, and biofilm disruption capabilities.

The DNA gyrase inhibition mechanisms revealed through extensive molecular docking studies and enzymatic assays demonstrate that the compound achieves IC50 values in the low micromolar range against Gram-positive pathogens, particularly Staphylococcus aureus [2]. The unique binding mode to the GyrA subunit, distinct from traditional fluoroquinolones, provides a mechanism for circumventing common resistance mutations while maintaining potent antibacterial activity.

The synergistic effects with β-lactam antibiotics represent a significant advancement in combination therapy approaches. The compound's ability to achieve FIC indices of 0.25-0.5 in combination with various β-lactam antibiotics demonstrates strong synergistic interactions that enhance overall therapeutic efficacy [8] [9]. The dual-targeting mechanism, combining DNA replication inhibition with cell wall synthesis disruption, creates a powerful therapeutic strategy against resistant bacterial strains.

The biofilm disruption potential in Pseudomonas aeruginosa models reveals the compound's multifaceted approach to biofilm interference. Through quorum sensing inhibition, extracellular matrix disruption, and metabolic interference, the compound achieves significant reductions in biofilm formation and maintenance at clinically relevant concentrations [14] [11] [13].

These findings collectively support the therapeutic potential of 4-chloro-1,7-naphthyridine-2-carboxylic acid as a novel antimicrobial agent with unique mechanisms of action that address current challenges in bacterial resistance and biofilm-associated infections. The compound's ability to target multiple bacterial processes simultaneously makes it a valuable addition to the antimicrobial armamentarium, particularly for treating infections caused by resistant bacterial pathogens.

XLogP3

1.6

Dates

Last modified: 04-14-2024

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